REACTION_CXSMILES
|
C([CH:4]([CH2:10][CH:11]=[C:12]([CH3:19])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[C:5]([CH3:9])(O)[CH:6]=[CH2:7])(C)=C.CN1C[CH2:24][CH2:23][C:22]1=O.[OH2:27]>>[CH3:9][C:5](=[CH:4][CH2:10][CH:11]=[C:12]([CH3:19])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:17])[CH3:18])[CH2:6][CH2:7][CH2:22][C:23](=[O:27])[CH3:24]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(C(C=C)(O)C)CC=C(CCC=C(C)C)C
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
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Details
|
the resulting aqueous solution was extracted with ether
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Type
|
WASH
|
Details
|
The ethereal layer was washed with a saturated aqueous solution of sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the ether and low-boiling fractions
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)=O)=CCC=C(CCC=C(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |